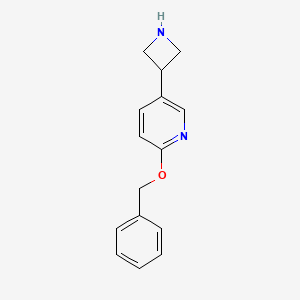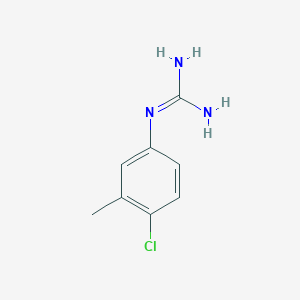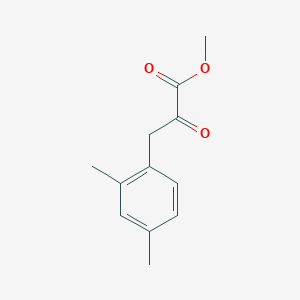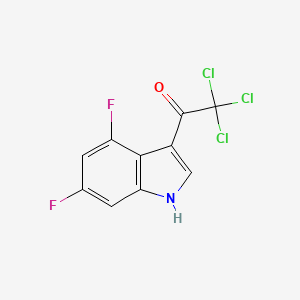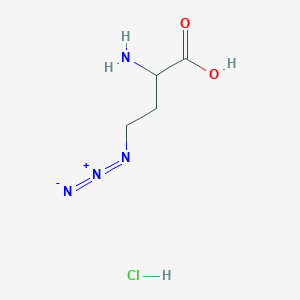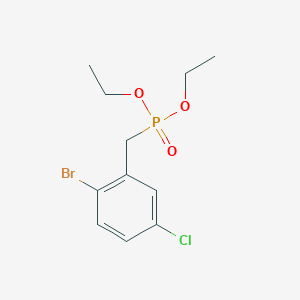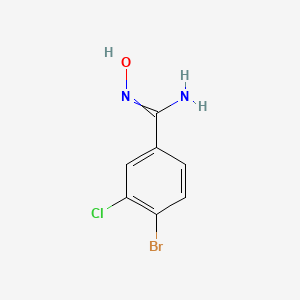
2-(3-Azetidinyl)-6-methylpyridine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32662343 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MFCD32662343 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32662343 is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32662343 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD32662343 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction can produce a reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
MFCD32662343 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of MFCD32662343 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. This interaction can result in various physiological effects, depending on the target and the context in which the compound is used.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-3-2-4-9(11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
InChI-Schlüssel |
NXSQILYXCHKGIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


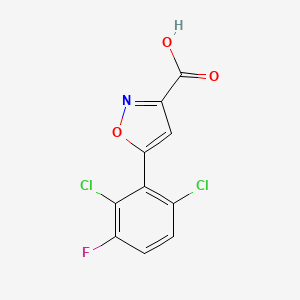
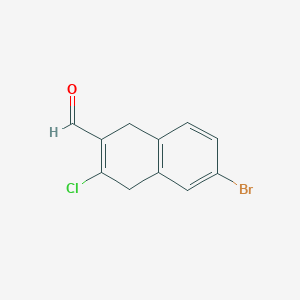
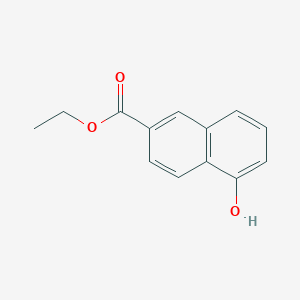
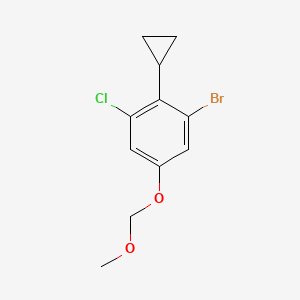
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
